4-Fmoc-3-morpholinecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

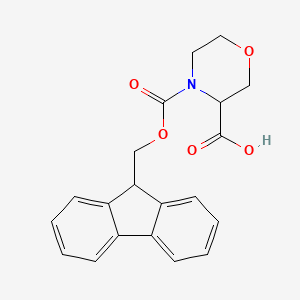

2D Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403529 | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-51-4 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204320-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fmoc-3-morpholinecarboxylic acid CAS number

A Comprehensive Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid

This technical guide provides an in-depth overview of this compound, a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

This compound is a heterocyclic amino acid derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the compound well-suited for Fmoc-based solid-phase peptide synthesis.[1] The compound exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific CAS numbers are crucial for identifying the desired stereoisomer.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (S)-4-Fmoc-3-morpholinecarboxylic Acid | (R)-4-Fmoc-3-morpholinecarboxylic Acid | 4-Fmoc-morpholine-3-carboxylic Acid (Racemic) |

| CAS Number | 281655-37-6[2] | 942153-03-9[3] | 204320-51-4[4] |

| Molecular Formula | C₂₀H₁₉NO₅[2] | C₂₀H₁₉NO₅[3] | C₂₀H₁₉NO₅[4] |

| Molecular Weight | 353.37 g/mol [2] | 353.37 g/mol [3] | 353.37 g/mol |

| Appearance | Pale white solid[2] | White to Light yellow powder to crystal[4] | Not specified |

| Purity | ≥ 99% (Chiral HPLC, HPLC)[2] | >97.0% (HPLC)[4] | Not specified |

| Optical Rotation | [α]D20 = -40.0 ± 2º (c=1 in MeOH)[2] | Not specified | Not applicable |

| Storage | 0-8 °C[2] | Not specified | Not specified |

Synthesis of Enantiopure this compound

A practical and efficient five-step synthetic route has been developed for the preparation of both (S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid, starting from commercially available and inexpensive materials.[4][[“]]

Experimental Protocol: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic Acid

The synthesis starts from L-serine methyl ester.[4] A similar procedure using D-serine methyl ester yields the (R)-enantiomer.[4]

Step 1: Reductive Amination

-

L-serine methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

Step 2: Fmoc Protection

-

The amino group of the resulting intermediate is protected with Fmoc-Cl in the presence of a base like sodium bicarbonate.[4]

Step 3: Intramolecular Acetalization and Elimination

-

Treatment with an acid catalyst promotes intramolecular acetalization and subsequent elimination of the anomeric methoxy group, forming a cyclic intermediate.

Step 4: Hydrogenation

-

The double bond in the cyclic intermediate is hydrogenated using a catalyst such as 10% Pt/C to yield the morpholine ring.[4]

Step 5: Ester Hydrolysis

-

The methyl ester is hydrolyzed under acidic conditions (e.g., refluxing in a mixture of dioxane and 5 M HCl) to afford the final product, (S)-4-Fmoc-3-morpholinecarboxylic acid.[4]

Synthesis Workflow

Caption: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptidomimetics. Its incorporation into peptides can introduce conformational constraints and modulate biological activity. The compound has been shown to be compatible with standard Fmoc-SPPS protocols.[4]

General Experimental Protocol for SPPS using this compound

The following is a general protocol for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for C-terminal amides).[2][6]

1. Resin Swelling:

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 1-2 hours.[6]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[2]

-

Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

3. Amino Acid Coupling:

-

Activate the carboxylic acid of this compound (typically 3-5 equivalents) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA).[6]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. Note that coupling of this cyclic amino acid may be slower than for standard proteinogenic amino acids.[4]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

5. Repeat Cycle:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[2]

SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathways of Peptides Containing 3-Morpholinecarboxylic Acid

While this compound itself is a synthetic building block and not biologically active, its incorporation into peptides can lead to novel therapeutic agents. The morpholine scaffold can induce specific secondary structures in peptides, potentially enhancing their binding to biological targets such as receptors or enzymes.

The mechanism of action of such a peptide would depend on its overall sequence and structure. For instance, if a peptide containing this residue were designed as an antimicrobial peptide, it might disrupt bacterial cell membranes. If designed as a receptor antagonist, it would block a specific signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive peptide containing a 3-morpholinecarboxylic acid residue. This is a generalized representation and the actual pathway would be target-specific.

Caption: Hypothetical signaling pathway modulated by a bioactive peptide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptidomimetics and other complex molecules. Its enantiopure forms can be synthesized through a practical multi-step process. The compatibility of this compound with standard Fmoc-SPPS protocols allows for its incorporation into peptide chains, offering a means to introduce conformational constraints and potentially enhance biological activity. Further research into peptides containing this unique amino acid derivative may lead to the development of novel therapeutics with improved properties.

References

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. consensus.app [consensus.app]

- 6. chem.uci.edu [chem.uci.edu]

A Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fmoc-3-morpholinecarboxylic acid, a synthetic amino acid derivative crucial in modern peptidomimetic and drug discovery research. We delve into its physicochemical properties, with a primary focus on its molecular weight and chemical structure. Detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) are presented, alongside its significant role in the development of targeted therapeutic and diagnostic agents, particularly in the field of angiogenesis imaging. This document aims to serve as an in-depth resource for researchers leveraging this versatile molecule in their synthetic and developmental workflows.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the morpholine scaffold can impart unique conformational constraints and physicochemical properties to peptides, such as enhanced metabolic stability and receptor-binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it ideally suited for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic drug development.[1][2]

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Its precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis of resulting peptides.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | Chem-Impex |

| Molecular Weight | 353.37 g/mol | Chem-Impex, LGC Standards |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| CAS Number | 204320-51-4 (racemic), 942153-03-9 ((R)-enantiomer), 281655-37-6 ((S)-enantiomer) | TCI Chemicals, LGC Standards, Chem-Impex |

| Purity | >97.0% (HPLC) | TCI Chemicals |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-SPPS. The Fmoc group provides a base-labile protecting group for the amine, allowing for iterative deprotection and coupling cycles on a solid support.

General Fmoc-SPPS Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. This process involves the sequential removal of the Fmoc group and the coupling of the next Fmoc-protected amino acid.

Detailed Experimental Protocols

The following are generalized protocols for key steps in the Fmoc-SPPS process. Researchers should optimize these conditions based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled peptide-resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[3]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[3]

Protocol 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[3]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids like this compound.[4]

-

Drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 4: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare an appropriate cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[3]

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Discovery: RGD Peptidomimetics for Angiogenesis Imaging

A significant application of this compound is in the synthesis of ligands targeting integrins, which are cell adhesion receptors involved in angiogenesis, the formation of new blood vessels. Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to bind with high affinity to αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells during angiogenesis.[5][6]

Incorporating this compound into cyclic RGD peptides can enhance their binding affinity and selectivity. These modified peptides can then be labeled with radioisotopes (e.g., ¹²⁵I) to create molecular imaging probes for non-invasive visualization of angiogenesis in tumors using techniques like SPECT/CT.[7]

Logical Pathway for Developing an RGD-Based Imaging Probe

The development of an RGD-based imaging probe using this compound follows a logical progression from chemical synthesis to biological evaluation.

This pathway highlights how this compound serves as a critical starting material in a multi-step process that ultimately leads to a functional diagnostic tool for assessing angiogenesis, a hallmark of cancer.[7][8]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery professionals. Its defined stereochemistry and the conformational constraints imparted by the morpholine ring make it an attractive component for designing peptidomimetics with improved pharmacological properties. The straightforward application in standard Fmoc-SPPS protocols, as detailed in this guide, allows for its seamless integration into established synthetic workflows. Its successful use in the development of targeted RGD ligands for angiogenesis imaging underscores its potential in creating sophisticated diagnostic and therapeutic agents. As the field of peptide-based therapeutics continues to expand, the utility of specialized amino acids like this compound is set to grow, paving the way for novel treatments for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 204320-51-4 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NC-100717: a versatile RGD peptide scaffold for angiogenesis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ¹²⁵I-radiolabeled morpholine-containing arginine-glycine-aspartate (RGD) ligand of αvβ₃ integrin as a molecular imaging probe for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

An In-depth Technical Guide on the Solubility of 4-Fmoc-3-morpholinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Fmoc-3-morpholinecarboxylic acid. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for researchers to determine these crucial parameters in a laboratory setting. Understanding the solubility of this reagent is paramount for its effective application in solid-phase peptide synthesis (SPPS), ensuring optimal reaction kinetics and purity of the final peptide product.

Core Physicochemical Properties

| Property | Value |

| CAS Number | 942153-03-9 (for the (R)-enantiomer) |

| Molecular Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C |

Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative values. Like most Fmoc-protected amino acids, it is generally soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (M) | Temperature (°C) |

| Chloroform | Slightly Soluble[1] | Data not available | Data not available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Data not available | Data not available | Not Specified |

| Methanol | Slightly Soluble[1] | Data not available | Data not available | Not Specified |

| N,N-Dimethylformamide (DMF) | Expected to be soluble | Data not available | Data not available | Not Specified |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | Data not available | Data not available | Not Specified |

Note: The designation "Expected to be soluble" is based on the general solubility of Fmoc-amino acids in these common SPPS solvents.[2] For Fmoc-amino acids that are difficult to solubilize, gentle heating can be employed.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the saturation shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The subsequent concentration analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMF, NMP, DMSO, Chloroform, Methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (detection at 265 nm or 301 nm is common for the Fmoc group)

-

Reverse-phase C18 column

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to ensure the solid is well-suspended.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as mg/mL or Molarity (M).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

4-Fmoc-3-morpholinecarboxylic Acid: A Technical Overview of its Spectroscopic Characterization

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data for key synthetic building blocks is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fmoc-3-morpholinecarboxylic acid, a valuable component in peptidomimetic and medicinal chemistry.

This document outlines the available spectroscopic data for this compound, presents it in a clear, tabular format, and details the general experimental protocols for acquiring such data. The logical workflow for the characterization of this compound is also visualized.

Spectroscopic Data

The characterization of this compound relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular formula for this compound is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial. Due to the presence of the Fmoc protecting group, which can exist as different rotamers, the NMR spectra, particularly at room temperature, may show a mixture of conformers.[3]

¹H NMR Data

The following table summarizes the proton NMR data as reported in the literature for a precursor, methyl (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate, which provides insight into the chemical shifts expected for the core morpholine and Fmoc structures. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.78 - 7.75 | t | 6.9 | 2H | Fmoc aromatic |

| 7.60 | t | 6.5 | 1H | Fmoc aromatic |

| 7.50 | t | 7.1 | 1H | Fmoc aromatic |

| 7.43 - 7.38 | m | 2H | Fmoc aromatic | |

| 7.35 - 7.28 | m | 2H | Fmoc aromatic | |

| 4.65 | m | 0.5H | Morpholine ring | |

| 4.56 - 4.46 | m | 1.5H | Fmoc CH₂ | |

| 4.44 - 4.37 | m | 1H | Fmoc CH | |

| 4.33 - 4.28 | m | 1.5H | Morpholine ring | |

| 4.24 - 4.20 | m | 0.5H | Morpholine ring | |

| 3.91 - 3.84 | m | 1.5H | Morpholine ring | |

| 3.78 and 3.73 | s | 3H | Methyl ester (OCH₃) | |

| 3.66 | dd | 12.0, 2.4 | 1.5H | Morpholine ring |

| 3.58 | dd | 12.0, 2.4 | 0.5H | Morpholine ring |

| 3.50 - 3.40 | m | 1.5H | Morpholine ring | |

| 3.22 | td | 12.0, 4.0 | 1H | Morpholine ring |

Note: The presence of rotamers leads to the splitting of signals and non-integer proton counts for some resonances.

¹³C NMR Data

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a common technique.

| m/z (Calculated) | m/z (Observed) | Ion Species |

| 354.1336 | Not explicitly found | [M+H]⁺ |

| 376.1155 | Not explicitly found | [M+Na]⁺ |

| 352.1180 | Not explicitly found | [M-H]⁻ |

Note: Explicit experimental mass spectrometry data for the final carboxylic acid product was not found in the reviewed literature. The table indicates the expected m/z values for common adducts.

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on standard laboratory practices and information gathered from related literature.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Fmoc-Protected Morpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Fmoc-protected morpholine amino acids. These non-canonical amino acids are valuable building blocks in peptide synthesis and drug discovery, offering unique structural and functional advantages. The incorporation of a morpholine moiety can enhance the pharmacological properties of peptides, including improved solubility, metabolic stability, and receptor binding affinity.

Core Physicochemical Properties

The introduction of a morpholine group to an amino acid, which is then protected with a fluorenylmethoxycarbonyl (Fmoc) group, results in a building block amenable to solid-phase peptide synthesis (SPPS). Below are the available physicochemical properties for a specific example, N-Fmoc-4-(4-morpholinyl)-phenylalanine.

| Property | Value (D-enantiomer) | Value (L-enantiomer) | Reference(s) |

| CAS Number | 2349525-74-0 | 2349610-01-9 | [1][2] |

| Molecular Formula | C₂₈H₂₈N₂O₅ | C₂₈H₂₈N₂O₅ | [1][2] |

| Molecular Weight | 472.54 g/mol | 472.54 g/mol | [1][2] |

| Appearance | White to off-white powder | Lyophilized powder | [1][2] |

| Purity | ≥95% | ≥95% | [1][2] |

| Solubility | Soluble in DMF | Soluble in DMF | [3] |

| Storage | Store at 0-8 °C | Store at -20°C | [1][2] |

| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid | [1][2] |

Synthesis and Experimental Protocols

The synthesis of Fmoc-protected morpholine amino acids can be achieved through various organic synthesis routes. For racemic mixtures of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine, the Strecker synthesis is a well-established method.[4] This one-pot reaction involves the treatment of 4-(4-morpholinyl)benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4] The subsequent Fmoc protection of the amino group can be carried out using standard procedures.

General Protocol for Fmoc Protection of Amino Acids

This protocol describes a general method for the N-terminal protection of an amino acid with the Fmoc group.

Materials:

-

Amino acid (e.g., 4-(4-morpholinyl)-phenylalanine)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ether or Petroleum ether

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the cooled amino acid solution with stirring.

-

Continue stirring the reaction mixture at 0°C for one hour and then at room temperature for several hours or overnight.

-

Pour the reaction mixture into water and extract with ether to remove any unreacted Fmoc reagent.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl, which will cause the Fmoc-protected amino acid to precipitate.

-

Extract the precipitated product with ethyl acetate.

-

Wash the organic phase with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

The crude product can be crystallized from a suitable solvent system, such as methanol/petroleum ether or ether/petroleum ether, to yield the purified Fmoc-protected amino acid.[5][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected morpholine amino acids are designed for incorporation into peptide chains using automated or manual SPPS. The Fmoc group provides a base-labile protecting group for the α-amine, allowing for sequential and controlled elongation of the peptide chain.

General Workflow for SPPS using Fmoc Chemistry

The following diagram illustrates the general cycle of solid-phase peptide synthesis using Fmoc-protected amino acids.

References

- 1. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]

- 2. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]

- 3. N-Fmoc-4-methyl-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 4. N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine | Benchchem [benchchem.com]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug discovery, from its fundamental properties to its application in approved pharmaceuticals and the experimental methodologies used in their development.

Physicochemical Properties and Advantages in Drug Design

The morpholine ring confers several advantageous properties to a drug molecule, making it a favored building block for medicinal chemists.

-

Enhanced Aqueous Solubility: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding with water, which can significantly improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1][2][3]

-

Favorable pKa: The nitrogen atom in the morpholine ring has a pKa of approximately 8.5. This weak basicity ensures that a significant portion of the molecules are ionized at physiological pH, contributing to good solubility and the potential for ionic interactions with biological targets.[1]

-

Scaffold for Molecular Diversity: The morpholine ring provides a rigid and synthetically tractable scaffold from which various substituents can be appended. This allows for the systematic exploration of chemical space and the optimization of a compound's potency and selectivity.[4]

-

Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine. This substitution can modulate a compound's lipophilicity, basicity, and metabolic stability, leading to improved drug-like properties.[1]

The Morpholine Scaffold in FDA-Approved Drugs

The versatility of the morpholine scaffold is evident in the number of FDA-approved drugs that incorporate this moiety across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]

| Drug Name | Therapeutic Area | Primary Target(s) |

| Gefitinib | Oncology | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Erlotinib | Oncology | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Linezolid | Antibacterial | Bacterial Ribosome (inhibits protein synthesis) |

| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) |

| Aprepitant | Antiemetic | Neurokinin 1 (NK1) Receptor |

| Moclobemide | Antidepressant | Monoamine Oxidase A (MAO-A) |

Quantitative Data: Biological Activity of Morpholine-Containing Compounds

The following tables summarize the in vitro activity of selected morpholine-containing compounds, demonstrating their potency against various biological targets.

Anticancer Activity of Gefitinib Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4b | NCI-H1299 | 4.42 ± 0.24 | [5] |

| 4c | NCI-H1299 | 4.60 ± 0.18 | [5] |

| 4b | NCI-H1437 | 1.56 ± 0.06 | [5] |

| 4c | NCI-H1437 | 3.51 ± 0.05 | [5] |

| 4b | A549 | 3.94 ± 0.01 | [5] |

| 4c | A549 | 4.00 ± 0.08 | [5] |

| Gefitinib | NCI-H1299 | 14.23 ± 0.08 | [5] |

| Gefitinib | NCI-H1437 | 20.44 ± 1.43 | [5] |

| Gefitinib | A549 | 15.11 ± 0.05 | [5] |

Kinase Inhibitory Activity of Morpholino-Pyrimidines

| Compound | Kinase | IC50 (nM) | Selectivity vs. PI3Kα | Reference |

| PQR620 | mTOR | Potent | High | [6] |

| Chiral Morpholine Derivatives | mTOR | 0.1 - 100 | 32 - 20,000 fold | [6] |

Signaling Pathways Targeted by Morpholine-Containing Drugs

The therapeutic effects of many morpholine-based drugs are a result of their interaction with specific signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[7][8][9][10] The morpholine oxygen often forms a critical hydrogen bond in the hinge region of these kinases.[7]

Norepinephrine Reuptake Inhibition

Reboxetine, a morpholine-containing antidepressant, selectively inhibits the norepinephrine transporter (NET). This blockage leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effect.[11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel morpholine-containing compounds.

General Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analogue)

This protocol outlines a common synthetic route for preparing the core structure of many EGFR inhibitors.[15][16][17]

Materials:

-

Substituted anthranilic acid

-

Formamide or other cyclizing agent

-

Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

-

Substituted aniline

-

Appropriate solvents (e.g., isopropanol, DMF)

-

Base (e.g., K₂CO₃, DIPEA)

Procedure:

-

Cyclization: The substituted anthranilic acid is heated with a cyclizing agent, such as formamide, to form the corresponding quinazolinone intermediate.

-

Chlorination: The quinazolinone is treated with a chlorinating agent like SOCl₂ or POCl₃ to yield the 4-chloroquinazoline intermediate.

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent, often in the presence of a base, to displace the chlorine and form the final 4-anilinoquinazoline product. The reaction is typically monitored by TLC or LC-MS.

-

Purification: The final product is purified by recrystallization or column chromatography.

Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, can be synthesized through various routes. A common approach involves the following key steps.[18][19][20][21][22]

Materials:

-

3-Fluoro-4-morpholinylaniline

-

(R)-Glycidyl butyrate or a similar chiral epoxide

-

n-Butyllithium

-

Carbonyldiimidazole (CDI) or a similar carbonyl source

-

Acetylating agent (e.g., acetic anhydride)

-

Appropriate solvents (e.g., THF, DMF)

Procedure:

-

Epoxide Ring Opening: 3-Fluoro-4-morpholinylaniline is N-alkylated with a chiral epoxide, such as (R)-glycidyl butyrate, often facilitated by a strong base like n-butyllithium at low temperatures, to form an amino alcohol intermediate.

-

Oxazolidinone Ring Formation: The amino alcohol is then cyclized by reaction with a carbonyl source like CDI to form the oxazolidinone ring.

-

Functional Group Manipulation: The side chain is then elaborated. For Linezolid, this involves acetylation of the primary amine.

-

Purification: The final product is purified by crystallization or chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled or for use with a detection antibody)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Kinase detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Setup: The kinase, substrate, and test compound are added to the wells of a microplate in the assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using a varietyof methods, including radioactive detection, ELISA with a phosphospecific antibody, or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[23][24]

Conclusion

The morpholine scaffold continues to be a highly valuable and frequently employed structural motif in medicinal chemistry. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a powerful tool for the optimization of lead compounds. The successful application of the morpholine scaffold in a wide range of FDA-approved drugs is a testament to its utility and versatility. As drug discovery continues to evolve, the strategic incorporation of the morpholine ring is expected to remain a key strategy in the development of new and effective therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a foundational understanding for researchers aiming to leverage the power of the morpholine scaffold in their own drug discovery efforts.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 12. psychscenehub.com [psychscenehub.com]

- 13. researchgate.net [researchgate.net]

- 14. Reboxetine - Wikipedia [en.wikipedia.org]

- 15. ukm.my [ukm.my]

- 16. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 20. asianpubs.org [asianpubs.org]

- 21. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

Revolutionizing Peptide Design: A Technical Guide to Incorporating Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptides represents a paradigm shift in peptide-based drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, addressing long-standing challenges of poor stability, low bioavailability, and rapid in vivo degradation. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of nAAs in modern peptide design.

Advantages of Incorporating Non-Natural Amino Acids

The introduction of nAAs offers a versatile toolkit to precisely modulate the physicochemical and biological properties of peptides. The primary advantages include:

-

Enhanced Proteolytic Stability: A major hurdle in the clinical development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of nAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of the peptide.[1][2][3]

-

Improved Conformational Control: nAAs can be used to introduce conformational constraints, locking the peptide into a bioactive conformation. This can lead to increased receptor binding affinity and selectivity.

-

Increased Binding Affinity and Potency: The unique side chains of nAAs can introduce novel interactions with target receptors or enzymes, leading to enhanced binding affinity and biological potency.[4][5][6]

-

Modulation of Pharmacokinetic Properties: By altering properties like lipophilicity and hydrogen bonding capacity, nAAs can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling oral bioavailability.[7]

-

Introduction of Novel Functionalities: nAAs can serve as handles for bioorthogonal conjugation, allowing for the site-specific attachment of imaging agents, cytotoxic payloads, or other functional moieties.[8][9][10]

Quantitative Impact of Non-Natural Amino Acids on Peptide Properties

The benefits of incorporating nAAs are not merely theoretical. A growing body of literature provides quantitative evidence of their impact on peptide stability and activity. The following tables summarize representative data comparing peptides with and without nAAs.

Table 1: Enhancement of Proteolytic Stability

| Peptide Sequence (Wild-Type) | Modification (Incorporation of nAA) | Half-life in Human Serum (t½) | Fold Improvement | Reference |

| L-peptide (generic) | C-terminal D-amino acid conjugation | > 24 hours | > 6 | [3] |

| Antitumor Peptide RDP215 | L- to D-Amino Acid Substitution | Significantly increased resistance to degradation | Not specified | [1] |

| HIV-1 Tat peptide | N-methylation of backbone amides | Increased resistance to proteolysis | Not specified | [7] |

| Generic Peptide | Acetylation of N-terminus | Increased stability | Varies | [11] |

Table 2: Improvement in Receptor Binding Affinity

| Peptide/Ligand | Target Receptor/Protein | Modification (Incorporation of nAA) | Binding Affinity (Kd or IC50) | Fold Improvement | Reference |

| Secretin(5-27) analogue | Secretin Receptor | [I¹⁷,R²⁵] double substitution | ~100-fold higher affinity than parent | 100 | [4] |

| Meditope peptide derivative | Cetuximab Fab domain | Various natural and unnatural substitutions | Varied, some reduced affinity | N/A | [5] |

| Macrocyclic peptide | 14-3-3ζ protein | Two non-natural amino acids (AdCe) | Kd = 38 ± 3 nM | 2.7 | [6] |

Methodologies for Incorporating Non-Natural Amino Acids

Several powerful techniques have been developed to incorporate nAAs into peptides, both synthetically and biosynthetically.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for the chemical synthesis of peptides containing nAAs.[12][13] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is prevalent due to its milder reaction conditions.[14]

Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected nAA.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

Dissolve the Fmoc-protected non-natural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid of the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.

-

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Incorporation using Genetic Code Expansion

Genetic code expansion techniques allow for the site-specific incorporation of nAAs into proteins and peptides in living cells. The most common method is amber stop codon suppression.[9][10][15] This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the nAA and does not cross-react with endogenous cellular components.

Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)

-

Plasmid Preparation: Co-transform E. coli cells with two plasmids: one expressing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the orthogonal pAzF-specific tRNA synthetase (pAzFRS) and its cognate suppressor tRNA.

-

Cell Culture: Grow the transformed E. coli in a minimal medium supplemented with appropriate antibiotics.

-

Induction and nAA Supplementation: When the cell culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of the target protein and the orthogonal pair with an appropriate inducer (e.g., IPTG, arabinose). Simultaneously, supplement the culture medium with p-azido-L-phenylalanine (pAzF) to a final concentration of 1-2 mM.

-

Protein Expression: Continue the cell culture at a lower temperature (e.g., 18-30°C) for several hours to allow for protein expression and incorporation of pAzF.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

Protein Purification: Purify the target protein containing pAzF using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open and controllable environment for the efficient incorporation of nAAs into peptides and proteins.[16][17][18] This in vitro method bypasses the constraints of the cell membrane and allows for the direct addition of nAAs and other components to the reaction mixture.

Experimental Protocol: Cell-Free Synthesis with a Fluorescent nAA

-

Reaction Setup: Prepare a CFPS reaction mixture containing an E. coli S30 extract or a purified reconstituted system (PURE system), energy sources (e.g., ATP, GTP), the 20 canonical amino acids, and the DNA template encoding the peptide of interest with an amber stop codon.

-

Addition of Orthogonal Components: Add the pre-charged fluorescent nAA-tRNA or the orthogonal aaRS/tRNA pair and the fluorescent nAA to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours to allow for transcription and translation.

-

Analysis: Analyze the synthesized peptide directly from the reaction mixture using methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.

Characterization of Peptides Containing Non-Natural Amino Acids

Thorough characterization is essential to confirm the successful incorporation of nAAs and to evaluate the properties of the modified peptide.

-

Mass Spectrometry (MS): MS is a powerful tool for verifying the correct mass of the synthesized peptide, confirming the incorporation of the nAA. Tandem MS (MS/MS) can be used for sequence verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide in solution, allowing for the analysis of conformational changes induced by the nAA.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet content) and to monitor conformational changes upon binding to a target or in different environments.[19][20][21][22][23]

-

Proteolytic Stability Assays: The stability of the peptide is evaluated by incubating it in human serum or in the presence of specific proteases. The amount of intact peptide remaining over time is quantified by RP-HPLC or LC-MS.

-

Binding Assays: The affinity of the modified peptide for its target is determined using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization assays.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Targeting Signaling Pathways: The GLP-1 Receptor

Peptides containing nAAs are being developed to target a wide range of signaling pathways. A prominent example is the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[24][25][26][27][28] GLP-1 receptor agonists mimic the action of the endogenous GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying. The incorporation of nAAs into GLP-1 analogues has led to the development of long-acting and more potent therapeutics.

References

- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [vivo.weill.cornell.edu]

- 21. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 22. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 23. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 25. GLP-1 Agonist Mechanism of Action: How They Work [boltpharmacy.co.uk]

- 26. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 27. my.clevelandclinic.org [my.clevelandclinic.org]

- 28. researchgate.net [researchgate.net]

Chiral Synthesis of 3-Morpholinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of 3-morpholinecarboxylic acid, a crucial building block in medicinal chemistry and drug development. This document details established synthetic routes, including solution-phase and solid-phase methods, starting from readily available chiral precursors. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical strategies.

Introduction

3-Morpholinecarboxylic acid is a non-proteinogenic amino acid analogue that serves as a versatile chiral scaffold in the synthesis of a wide array of biologically active molecules. Its constrained cyclic structure and the presence of both acidic and basic functionalities make it an attractive component for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The stereochemistry at the C3 position is often critical for biological activity, necessitating robust and efficient methods for the enantioselective synthesis of both (S)- and (R)-3-morpholinecarboxylic acid. This guide explores the most prevalent and effective strategies to achieve this, primarily focusing on chiral pool synthesis starting from natural amino acids.

Comparative Analysis of Synthetic Strategies

The chiral synthesis of 3-morpholinecarboxylic acid predominantly relies on the use of serine as a chiral starting material. The choice between L-serine and D-serine dictates the final stereochemistry of the product. Below is a summary of the key synthetic strategies with their reported quantitative data.

| Strategy | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Purity | Reference |

| Solution-Phase Synthesis | L-Serine | Esterification, N-chloroacetylation, Intramolecular cyclization, Reduction, Hydrolysis | ~56% | >96% d.e. | [1] |

| Solution-Phase Synthesis (Patent) | L-Serine | Esterification, N-chloroacetylation, Intramolecular cyclization, Reduction, Hydrolysis | ~58% | Not explicitly stated, implied high | [2] |

| Polymer-Supported Synthesis | Fmoc-Ser(tBu)-OH | Immobilization, N-alkylation/sulfonylation, TFA-mediated cleavage and cyclization | Not explicitly stated for final product | High stereoselectivity | [3] |

Synthetic Pathways and Methodologies

This section details the experimental protocols for the primary routes to chiral 3-morpholinecarboxylic acid.

Solution-Phase Synthesis from Serine

This is the most widely documented method, utilizing the readily available and inexpensive chiral pool amino acids, L-serine or D-serine, to produce the corresponding (S)- or (R)-3-morpholinecarboxylic acid. The general synthetic scheme involves protection of the carboxylic acid, N-alkylation with a two-carbon unit, intramolecular cyclization, and subsequent deprotection.

A common and effective route involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by N-chloroacetylation. An intramolecular Williamson ether synthesis-type cyclization is then induced by a base to form the morpholinone ring. Subsequent reduction of the amide carbonyl and final deprotection yields the target molecule.

Experimental Protocol: Synthesis of (S)-3-Morpholinecarboxylic Acid [2]

Step 1: Synthesis of L-Serine tert-butyl ester

-

To a suspension of L-serine (10.5 g) in tert-butyl acetate (20 ml), a 3g perchloric acid solution (5 ml) is slowly added at 5 °C.

-

The reaction mixture is gradually warmed to 50-60 °C and stirred for 8 hours.

-

The solution is then washed with 10 ml of water and 10 ml of ammonium chloride solution.

-

The aqueous phases are combined, and the pH is adjusted to 9-10 with potassium carbonate.

-

The product is extracted with dichloromethane (3 x 100 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield L-serine tert-butyl ester as a pale yellow oil (yield: 10.0 g, 65.0%).

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

-

L-serine tert-butyl ester is dissolved in dichloromethane.

-

A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C.

-

The reaction mixture is warmed to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The solution is washed, dried, and concentrated to give N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester

-

N-chloroacetyl-L-serine tert-butyl ester (10 g) is dissolved in toluene (50 ml).

-

A toluene solution (50 ml) of sodium ethoxide (6.8 g) is added slowly at room temperature.

-

The mixture is heated to 60 °C and incubated for 6 hours.

-

After cooling, the reaction is quenched with 50 ml of water.

-

The layers are separated, and the toluene layer is washed, dried, and concentrated to yield the product (yield: 8.1 g, 95.8%).

Step 4: Synthesis of (S)-3-morpholinecarboxylic acid tert-butyl ester

-

(S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester is dissolved in methanol.

-

Aluminum trichloride is added, followed by the portion-wise addition of sodium borohydride.

-

The reaction is stirred until completion, then worked up to isolate the reduced product.

Step 5: Synthesis of (S)-3-morpholinecarboxylic acid

-

(S)-3-morpholinecarboxylic acid tert-butyl ester (6 g) is dissolved in methanol (40 ml).

-

A 30% methanolic hydrogen chloride solution (20 ml) is added slowly at 0 °C.

-

The mixture is stirred at 0 °C for 1 hour, then at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield the final product (yield: 5.2 g, 97.2%).

The synthesis of the (R)-enantiomer follows the same protocol as for the (S)-enantiomer, with the substitution of L-serine for D-serine as the starting material. A similar overall yield and high enantiomeric purity are expected.[1]

Polymer-Supported Synthesis

Solid-phase synthesis offers advantages in terms of purification, as excess reagents and byproducts can be removed by simple filtration. This strategy has been applied to the synthesis of morpholine-3-carboxylic acid derivatives.[3]

The general approach involves the immobilization of a protected serine derivative, typically Fmoc-Ser(tBu)-OH, onto a solid support. The N-terminus is then deprotected and subjected to alkylation or sulfonylation, followed by cleavage from the resin under acidic conditions, which concurrently induces cyclization to form the morpholine ring. The inclusion of a reducing agent like triethylsilane during cleavage can directly yield the morpholine derivative.

Experimental Protocol: Polymer-Supported Synthesis of Morpholine-3-Carboxylic Acid Derivatives [3]

Step 1: Immobilization of Fmoc-Ser(tBu)-OH

-

A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in an appropriate solvent (e.g., dichloromethane).

-

Fmoc-Ser(tBu)-OH is dissolved in the same solvent, and a base (e.g., diisopropylethylamine) is added.

-

The amino acid solution is added to the resin, and the mixture is agitated until the loading is complete.

-

The resin is then capped (e.g., with a mixture of methanol and diisopropylethylamine in dichloromethane) to block any unreacted sites.

Step 2: Fmoc Deprotection

-

The resin is treated with a solution of piperidine in dimethylformamide (e.g., 20% v/v) to remove the Fmoc protecting group.

-

The resin is washed thoroughly with dimethylformamide and other solvents to remove the piperidine and dibenzofulvene byproduct.

Step 3: N-Alkylation/Sulfonylation

-

The deprotected resin is treated with an alkylating or sulfonylating agent (e.g., an alkyl halide or sulfonyl chloride) in the presence of a base.

-

The reaction is allowed to proceed until completion.

Step 4: Cleavage and Cyclization

-

The resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

For the direct formation of the morpholine ring, a reducing agent such as triethylsilane is included in the cleavage cocktail.

-

The mixture is agitated for a specified time, after which the resin is filtered off.

-

The filtrate, containing the crude product, is concentrated, and the product is purified (e.g., by precipitation or chromatography).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Caption: Solution-phase synthesis of (S)-3-morpholinecarboxylic acid.

References

Methodological & Application

Application Notes and Protocols for Incorporating 4-Fmoc-3-morpholinecarboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fmoc-3-morpholinecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis and drug discovery. Its rigid morpholine scaffold can impart unique structural features to peptides, influencing their secondary structure, proteolytic stability, and biological activity.[1] The incorporation of this moiety is of particular interest in the development of peptidomimetics with enhanced pharmacological properties.[2] The morpholine ring can act as a bioisostere for other cyclic structures or induce specific turns in the peptide backbone, which can be crucial for receptor binding and modulating protein-protein interactions.[1]

One notable application of morpholine-containing compounds is in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor involved in cell adhesion and migration.[3] VLA-4 plays a critical role in inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[3] By incorporating this compound into peptide sequences, researchers can design novel VLA-4 antagonists with potentially improved efficacy and pharmacokinetic profiles.

These application notes provide detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with relevant data and a depiction of the VLA-4 signaling pathway.

Data Presentation

The incorporation of sterically hindered amino acids like this compound often requires optimized coupling conditions to achieve high yields. Below are representative data comparing a standard single coupling protocol with a more robust double coupling protocol.

Table 1: Comparison of Coupling Protocols for this compound

| Parameter | Standard Single Coupling | Optimized Double Coupling |

| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA |

| Equivalents of Amino Acid | 3 | 3 (x2) |

| Equivalents of Coupling Reagent | 2.9 | 2.9 (x2) |

| Equivalents of Base (DIPEA) | 6 | 6 (x2) |

| Coupling Time | 2 hours | 2 hours + 2 hours |

| Estimated Coupling Efficiency | 85-90% | >98% |

| Crude Peptide Purity (Model Peptide) | ~75% | >90% |

Note: These values are illustrative for a typical difficult coupling and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Recommended Reagents for Fmoc-SPPS of Peptides Containing this compound

| Step | Reagent/Solvent | Concentration/Ratio | Purpose |

| Resin Swelling | Dichloromethane (DCM) | - | Prepares the solid support for synthesis. |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Removes the Fmoc protecting group from the N-terminus. |

| Amino Acid Activation | Fmoc-Amino Acid/HATU/DIPEA in DMF | 1:0.95:2 (molar ratio) | Activates the carboxylic acid for coupling. |

| Washing | Dimethylformamide (DMF) | - | Removes excess reagents and byproducts. |

| Cleavage and Deprotection | Reagent K: TFA/Phenol/Water/Thioanisole/EDT | 82.5:5:5:5:2.5 (v/v) | Cleaves the peptide from the resin and removes side-chain protecting groups.[4] |

| Peptide Precipitation | Cold Diethyl Ether | - | Precipitates the crude peptide from the cleavage cocktail. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin.

1. Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Wash the resin three times with dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes.

-

Wash the resin five times with DMF.

3. Standard Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the standard Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

-

Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1 minute.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin three times with DMF.

-

Perform a Kaiser test to confirm complete coupling (beads should be yellow).[5]

4. Incorporation of this compound (Double Coupling Protocol):

-

First Coupling:

-

Second Coupling:

5. Final Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

-

In a well-ventilated fume hood, prepare Reagent K by mixing trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[4] Prepare the cocktail fresh before use.

2. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[7]

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Reduce the volume of the filtrate under a stream of nitrogen.

-

Add the concentrated solution to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

4. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

Caption: Workflow for SPPS with this compound.

VLA-4 Signaling Pathway